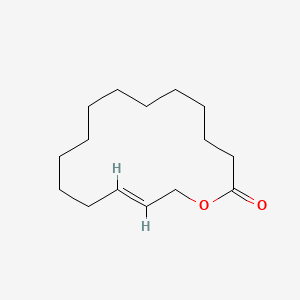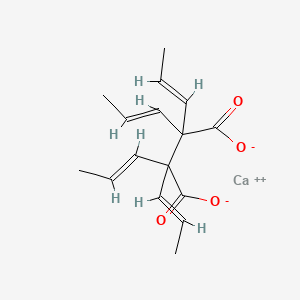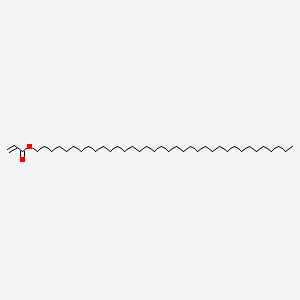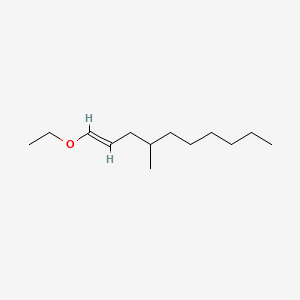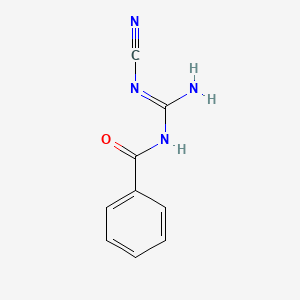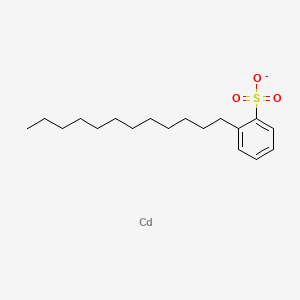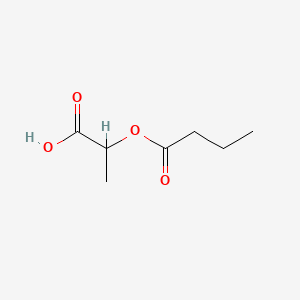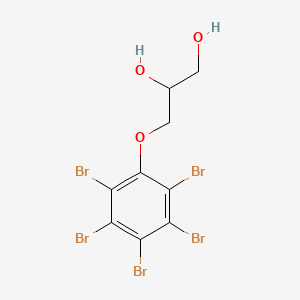![molecular formula C18H33Ca2N4O8+ B12653968 Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid CAS No. 84136-42-5](/img/structure/B12653968.png)
Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicálcico;carboximetil-dimetil-[3-[(2-oxoacetil)amino]propil]azanio;hidruro;ácido 2-metil-2-[3-[(2-oxoacetil)amino]propilamino]propanoico es un compuesto orgánico complejo con una amplia gama de aplicaciones en varios campos científicos. Este compuesto es conocido por su estructura química única y sus propiedades, lo que lo convierte en un tema de interés tanto en la investigación académica como industrial.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de dicálcico;carboximetil-dimetil-[3-[(2-oxoacetil)amino]propil]azanio;hidruro;ácido 2-metil-2-[3-[(2-oxoacetil)amino]propilamino]propanoico implica múltiples pasos, incluida la formación de compuestos intermedios. Las condiciones de reacción suelen requerir temperaturas controladas, niveles de pH específicos y el uso de catalizadores para facilitar las reacciones. Las rutas sintéticas detalladas a menudo son propiedad exclusiva y varían según la pureza y el rendimiento deseados del producto final .
Métodos de producción industrial
La producción industrial de este compuesto implica procesos químicos a gran escala que están optimizados para la eficiencia y la rentabilidad. Estos métodos a menudo incluyen reactores de flujo continuo, sistemas de control automatizados y estrictas medidas de control de calidad para garantizar la coherencia y la seguridad en el proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
Dicálcico;carboximetil-dimetil-[3-[(2-oxoacetil)amino]propil]azanio;hidruro;ácido 2-metil-2-[3-[(2-oxoacetil)amino]propilamino]propanoico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, son fundamentales para determinar el resultado de la reacción .
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes derivados carboxilados, mientras que la reducción puede producir varios derivados de amina .
Aplicaciones Científicas De Investigación
Dicálcico;carboximetil-dimetil-[3-[(2-oxoacetil)amino]propil]azanio;hidruro;ácido 2-metil-2-[3-[(2-oxoacetil)amino]propilamino]propanoico tiene numerosas aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como reactivo en la síntesis orgánica y la catálisis.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares y vías específicas. Puede unirse a enzimas, receptores u otras biomoléculas, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de carboximetil-dimetil y compuestos de azanio relacionados. Estos compuestos comparten similitudes estructurales pero pueden diferir en sus propiedades químicas y aplicaciones .
Singularidad
Lo que diferencia a dicálcico;carboximetil-dimetil-[3-[(2-oxoacetil)amino]propil]azanio;hidruro;ácido 2-metil-2-[3-[(2-oxoacetil)amino]propilamino]propanoico es su combinación única de grupos funcionales y su capacidad para participar en una amplia gama de reacciones químicas. Esta versatilidad lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales .
Propiedades
Número CAS |
84136-42-5 |
|---|---|
Fórmula molecular |
C18H33Ca2N4O8+ |
Peso molecular |
513.6 g/mol |
Nombre IUPAC |
dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid |
InChI |
InChI=1S/C9H16N2O4.C9H15N2O4.2Ca.2H/c1-11(2,6-9(14)15)5-3-4-10-8(13)7-12;1-9(2,8(14)15)11-5-3-4-10-7(13)6-12;;;;/h3-6H2,1-2H3,(H,10,13)(H,14,15);11H,3-5H2,1-2H3,(H,10,13)(H,14,15);;;;/q;-1;2*+2;2*-1 |
Clave InChI |
ODJQOMQOMJSKFY-UHFFFAOYSA-N |
SMILES canónico |
[H-].[H-].CC(C)(C(=O)O)NCCCNC(=O)[C-]=O.C[N+](C)(CCCNC(=O)[C-]=O)CC(=O)O.[Ca+2].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


